N-(1-Methyl-1H-pyrrol-3-yl)acetamide N-(1-Methyl-1H-pyrrol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 62187-86-4
VCID: VC8381679
InChI: InChI=1S/C7H10N2O/c1-6(10)8-7-3-4-9(2)5-7/h3-5H,1-2H3,(H,8,10)
SMILES: CC(=O)NC1=CN(C=C1)C
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

N-(1-Methyl-1H-pyrrol-3-yl)acetamide

CAS No.: 62187-86-4

Cat. No.: VC8381679

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Methyl-1H-pyrrol-3-yl)acetamide - 62187-86-4

Specification

CAS No. 62187-86-4
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name N-(1-methylpyrrol-3-yl)acetamide
Standard InChI InChI=1S/C7H10N2O/c1-6(10)8-7-3-4-9(2)5-7/h3-5H,1-2H3,(H,8,10)
Standard InChI Key VCDFKWYFXDYJKQ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CN(C=C1)C
Canonical SMILES CC(=O)NC1=CN(C=C1)C

Introduction

PropertyValue/DescriptionSource Relevance
Molecular FormulaC₇H₁₀N₂ODeduced from analogs
Molecular Weight138.17 g/molCalculated
DensityN/ANot reported
Melting PointN/ANot reported
Boiling PointN/ANot reported
SolubilityLikely polar organic solventsInferred from structure

Synthesis and Manufacturing Approaches

The synthesis of N-(1-Methyl-1H-pyrrol-3-yl)acetamide may be achieved through multi-component reactions (MCRs) or sequential functionalization of pyrrole precursors. A patent describing the preparation of N-((3(5)-methyl-1H-pyrazol-1-yl)methyl)acetamide (MPA) offers a relevant analog synthesis strategy . In this method, 3-methylpyrazole reacts with formaldehyde and acetamide under solvent-free conditions at 140–160°C, yielding MPA with >90% efficiency . Adapting this protocol, substituting 3-methylpyrazole with 3-aminopyrrole derivatives could theoretically produce the target compound.

An alternative route involves metal-free oxidative aromatization, as demonstrated in the synthesis of polysubstituted pyrroles from 2-acetyl-3-methylene-1,4-dicarbonyl compounds and primary amines . For example, Yang et al. utilized tert-butyl hydroperoxide (TBHP) and activated carbon to convert dihydropyrrole intermediates into substituted pyrroles . Applying this methodology, acetylation of 3-amino-1-methylpyrrole with acetic anhydride or acetyl chloride in the presence of a base could yield N-(1-Methyl-1H-pyrrol-3-yl)acetamide.

Physicochemical and Spectroscopic Characteristics

While experimental data for N-(1-Methyl-1H-pyrrol-3-yl)acetamide are scarce, spectral patterns from analogous compounds provide predictive insights:

  • ¹H NMR: Expected signals include a singlet for the N-methyl group (δ ~3.6 ppm), aromatic protons on the pyrrole ring (δ ~6.2–6.8 ppm), and acetamide NH/CH₃ resonances (δ ~2.1 ppm for CH₃, δ ~8.5 ppm for NH) .

  • ¹³C NMR: Peaks corresponding to the carbonyl carbon (δ ~170 ppm), pyrrole carbons (δ ~110–130 ppm), and N-methyl carbon (δ ~35 ppm) are anticipated .

  • HRMS: A molecular ion peak at m/z 138.17 ([M+H]⁺) would confirm the molecular formula.

Industrial and Research Applications

Beyond pharmacology, N-(1-Methyl-1H-pyrrol-3-yl)acetamide may serve as:

  • Synthetic Intermediate: Its reactive amine and acetamide groups enable participation in condensation, cyclization, and cross-coupling reactions. For example, coupling with aryl halides could yield biaryl structures for materials science .

  • Agrochemical Development: Pyrrole derivatives are precursors to herbicides and insecticides. Functionalization of the acetamide group might enhance lipid solubility, improving pesticidal efficacy .

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